(2S)-2-氨基-3-苯基(213C)丙酸

描述

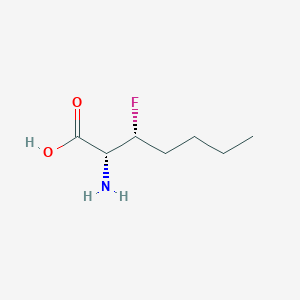

L-Phenylalanine (2-13C) is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-Phenylalanine (2-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Phenylalanine (2-13C) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

同位素标记蛋白质生产

像L-苯丙氨酸(2-13C)这样的同位素标记氨基酸对于生产同位素标记蛋白质至关重要,而同位素标记蛋白质对于各种核磁共振波谱学应用至关重要。 这使得对蛋白质进行详细的结构和动力学研究成为可能 .

苯丙氨酸羟化酶活性评估

该化合物用于通过呼吸测试评估苯丙氨酸羟化酶活性,该测试测量^13C标记苯丙氨酸给药后^13CO2的水平。 这对研究苯丙酮尿症等代谢紊乱很重要 .

从芳香族前体生物合成

研究人员已经开发出生物转化工艺,可以从廉价的芳香族前体(如苯甲醛或苯甲醇)合成L-苯丙氨酸,这可能导致更具成本效益的生产方法 .

硼中子俘获疗法 (BNCT)

L-苯丙氨酸衍生物,如4-硼代-L-苯丙氨酸 (BPA),在 BNCT 临床试验中显示出治疗癌症的潜力。 增强 BPA 在细胞中的摄取是一个关键的研究领域,L-苯丙氨酸 (2-13C) 可以发挥作用 .

核磁共振报告合成

该化合物用于将13C-19F自旋体系引入苯丙氨酸的氘代芳香侧链,作为蛋白质核磁共振应用的报告分子。 该方法经济实惠且操作简单,可为蛋白质结构提供宝贵的见解 .

质谱成像

L-苯丙氨酸(2-13C)用于质谱成像,以研究标记苯丙氨酸在生物组织(如小鼠肿瘤组织)中的动力学。 这有助于了解代谢途径和肿瘤的行为 .

作用机制

Target of Action

L-Phenylalanine (2-13C) primarily targets the α2δ subunit of voltage-dependent Ca+ channels and the glycine- and glutamate-binding sites of N-methyl-D-aspartate receptors (NMDARs) . The α2δ subunit of voltage-dependent Ca+ channels plays a crucial role in the transmission of electrical signals in nerve cells, while NMDARs are critical for synaptic plasticity, which is a cellular mechanism for learning and memory .

Mode of Action

L-Phenylalanine (2-13C) acts as an antagonist at the α2δ subunit of voltage-dependent Ca+ channels with a Ki of 980 nM . It also acts as a competitive antagonist for the glycine- and glutamate-binding sites of NMDARs . This means that it competes with glycine and glutamate for binding to these sites, thereby inhibiting the normal function of these receptors .

Biochemical Pathways

The action of L-Phenylalanine (2-13C) on these targets affects several biochemical pathways. By antagonizing the α2δ subunit of voltage-dependent Ca+ channels, it can modulate the influx of calcium ions, which are essential for the release of neurotransmitters and the propagation of electrical signals . By inhibiting the function of NMDARs, it can affect the excitatory synaptic transmission, which is crucial for many cognitive functions .

Pharmacokinetics

It’s known that the incorporation of stable isotopes like 13c into drug molecules can potentially affect their pharmacokinetic and metabolic profiles

Result of Action

The molecular and cellular effects of L-Phenylalanine (2-13C)'s action are primarily related to its antagonistic effects on the α2δ subunit of voltage-dependent Ca+ channels and NMDARs . By inhibiting these targets, it can modulate neuronal signaling and potentially affect various neurological processes .

生化分析

Biochemical Properties

L-Phenylalanine (2-13C) interacts with various enzymes, proteins, and other biomolecules. It is a substrate for phenylalanine hydroxylase, a key enzyme in the phenylpropanoid pathway . This interaction is crucial for the conversion of L-Phenylalanine (2-13C) into tyrosine, another essential amino acid .

Cellular Effects

L-Phenylalanine (2-13C) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, high levels of this amino acid have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Molecular Mechanism

The molecular mechanism of action of L-Phenylalanine (2-13C) involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it serves as a substrate for phenylalanine hydroxylase, leading to the production of tyrosine . This process involves the binding of L-Phenylalanine (2-13C) to the active site of the enzyme, triggering a series of biochemical reactions.

Temporal Effects in Laboratory Settings

The effects of L-Phenylalanine (2-13C) change over time in laboratory settings. Studies have shown that the largest biomass increase rate and the highest production rate were seen at specific time points during fermentation

Dosage Effects in Animal Models

The effects of L-Phenylalanine (2-13C) vary with different dosages in animal models

Metabolic Pathways

L-Phenylalanine (2-13C) is involved in several metabolic pathways, including the phenylpropanoid pathway . It interacts with various enzymes or cofactors in these pathways. For instance, it serves as a substrate for phenylalanine hydroxylase in the conversion of L-Phenylalanine (2-13C) to tyrosine .

Transport and Distribution

L-Phenylalanine (2-13C) is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, which can affect its localization or accumulation. The specific details of these interactions and their effects on the compound’s distribution are still being studied.

Subcellular Localization

The subcellular localization of L-Phenylalanine (2-13C) and its effects on activity or function are complex and depend on several factors It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

属性

IUPAC Name |

(2R)-2-amino-3-phenyl(213C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-HMANNDOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[13C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)

![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)

![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)